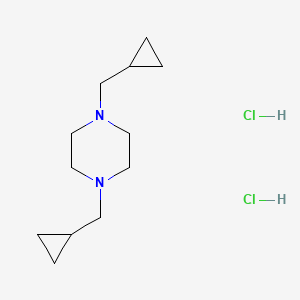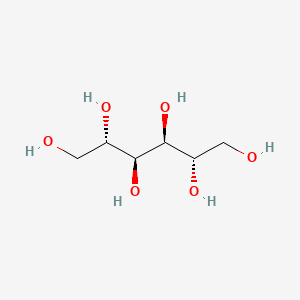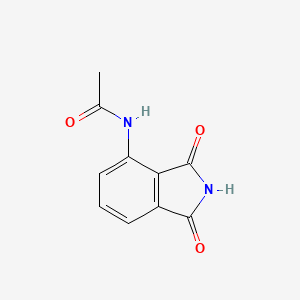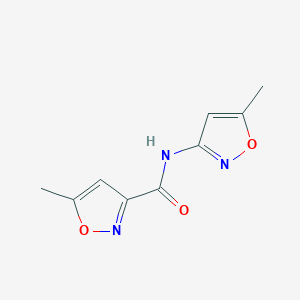
Octylisocyanat
Übersicht
Beschreibung
Synthesis Analysis
Octyl isocyanate can be synthesized through the reaction of bis(trichloromethyl)carbonate with n-octyl amine in toluene, followed by the removal of toluene under air distillation in the presence of calcium hydride, resulting in n-octyl isocyanates with a purity of 99.0% in yields of 72.5% to 78.9% (Zheng Jun, 2012). This method represents a straightforward approach to synthesizing octyl isocyanate with high purity and yield.
Molecular Structure Analysis
The molecular structure of octyl isocyanate influences its reactivity and physical properties. The electron paramagnetic resonance spectra of spin-labelled poly(octyl isocyanate) in various solvents have shown sensitivity to the local conformation and flexibility of the polyisocyanate chain, indicating solvent-dependent chain flexibility and aggregation properties (T. Turunen et al., 1995).
Chemical Reactions and Properties
Octyl isocyanate participates in various chemical reactions due to its reactive isocyanate group. It has been used in anionic polymerization processes with optical functionalities, where it was used to suppress side reactions such as backbiting or chain transfer reaction, indicating its utility in the synthesis of polymers with specific optical properties (Yeong-Deuk Shin et al., 2001).
Physical Properties Analysis
The physical properties of octyl isocyanate, such as solubility and aggregation behavior, are influenced by its molecular structure and the solvent used. Poly(octyl isocyanate) shows a tendency to form aggregates in certain solvents, leading to gelation in solvents with low polarity, which is indicative of its aggregation-induced gelation properties (T. Turunen et al., 1995).
Chemical Properties Analysis
The chemical properties of octyl isocyanate, including its reactivity towards various nucleophiles, are central to its applications in polymer synthesis and modification. Its use in the synthesis of polymers with optical functionalities demonstrates its versatile reactivity and potential for creating materials with specific properties (Yeong-Deuk Shin et al., 2001).
Wissenschaftliche Forschungsanwendungen
Polymerisationsreaktionen
Octylisocyanat wird verwendet, um Nebenreaktionen wie Rückbiss oder Kettenübertragungsreaktionen während Polymerisationsreaktionen zu unterdrücken {svg_1}. Dies ermöglicht die Herstellung von Polymeren mit vorhersehbareren und einheitlicheren Eigenschaften.
Synthese von Organogelatoren
This compound wurde bei der Synthese eines niedermolekularen Organogelators verwendet, der 2-(2′-Hydroxyphenyl)benzoxazol (HPB) mit einer langen Alkylkette enthält {svg_2}. Organogelatoren sind wichtig bei der Herstellung von Gelen, die in verschiedenen Bereichen wie der Arzneimittelverabreichung und der Gewebezüchtung Anwendung finden.
Inaktivierung von Serin-Proteinasen
Alkyisocyanate, einschließlich this compound, reagieren spezifisch mit den beiden Serin-Proteinasen Chymotrypsin und Elastase, um inaktive Enzymableitungen zu erzeugen {svg_3}. Dies hat potenzielle Anwendungen in der Untersuchung dieser Enzyme und ihrer Rollen in verschiedenen biologischen Prozessen.
Synthese von N-Octylharnstoff
This compound wurde bei der Synthese von N-Octylharnstoff verwendet {svg_4}. Harnstoffe haben ein breites Anwendungsspektrum, darunter die Verwendung als Rohstoff bei der Herstellung von Pharmazeutika.
Synthese von N-Cyclopropyl-N'-Octylharnstoff
This compound kann auch bei der Synthese von N-Cyclopropyl-N'-Octylharnstoff verwendet werden {svg_5}. Diese Verbindung könnte potenzielle Anwendungen in der medizinischen Chemie haben.
Chemische Bausteine
This compound dient als chemischer Baustein bei der Synthese verschiedener anderer Verbindungen {svg_6}. Seine Reaktivität und Struktur machen es zu einem vielseitigen Ausgangsmaterial in der organischen Synthese.
Wirkmechanismus
Target of Action
Octyl isocyanate, a chemical compound with the formula C9H17NO, primarily targets serine proteinases, such as chymotrypsin . Serine proteinases are enzymes that cleave peptide bonds in proteins, playing a crucial role in numerous biological processes.
Mode of Action
Octyl isocyanate interacts with its targets by inactivating them. Specifically, it reacts with serine proteinases to yield inactive enzyme derivatives . This reaction involves the formation of a covalent bond between the isocyanate group of the octyl isocyanate and the serine residue of the proteinase .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 088 g/mL at 25 °C This suggests that it may have good bioavailability due to its ability to cross biological membranes
Result of Action
The primary result of octyl isocyanate’s action is the inactivation of serine proteinases . This could potentially disrupt normal protein degradation and turnover, leading to alterations in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of octyl isocyanate. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, occupational exposure to isocyanates has been associated with health risks, suggesting that the environment in which the compound is used can impact its effects . .
Safety and Hazards
Octyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .
Biochemische Analyse
Biochemical Properties
Octyl isocyanate plays a significant role in biochemical reactions due to its ability to react with nucleophiles. It specifically interacts with serine proteinases, such as chymotrypsin, leading to enzyme inactivation . The interaction involves the formation of a covalent bond between the isocyanate group and the active site serine residue of the enzyme, resulting in the inhibition of enzymatic activity. This property makes octyl isocyanate a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
Octyl isocyanate affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, octyl isocyanate can alter the activity of key signaling molecules, leading to changes in cell proliferation and apoptosis . Additionally, it can modulate the expression of genes involved in stress responses and metabolic pathways, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of octyl isocyanate involves its reactivity with nucleophilic sites on biomolecules. It forms covalent bonds with amino acids such as serine, threonine, and lysine, leading to the modification of proteins and enzymes . This modification can result in enzyme inhibition or activation, depending on the specific target and context. Octyl isocyanate can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octyl isocyanate can change over time due to its stability and degradation. Octyl isocyanate is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of octylamine and carbon dioxide . Long-term exposure to octyl isocyanate can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of octyl isocyanate vary with different dosages in animal models. At low doses, octyl isocyanate may have minimal impact on cellular function, while higher doses can lead to toxic effects, including tissue damage and inflammation . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies in animal models have shown that high doses of octyl isocyanate can cause adverse effects, such as respiratory distress and organ damage.
Metabolic Pathways
Octyl isocyanate is involved in various metabolic pathways, including its conversion to octylamine through hydrolysis . This reaction is catalyzed by water and can be influenced by the presence of enzymes and cofactors. The metabolic flux of octyl isocyanate can affect the levels of metabolites in the cell, leading to changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, octyl isocyanate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of octyl isocyanate can affect its biological activity and the extent of its effects on cellular function.
Subcellular Localization
Octyl isocyanate exhibits specific subcellular localization, which can impact its activity and function. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and organelles . Post-translational modifications and targeting signals play a crucial role in directing octyl isocyanate to its specific subcellular locations. The localization of octyl isocyanate can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
1-isocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFCTCUULUMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32646-75-6 | |
| Record name | Octane, 1-isocyanato-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32646-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2062874 | |
| Record name | Octane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3158-26-7 | |
| Record name | Octyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Octylisocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)









